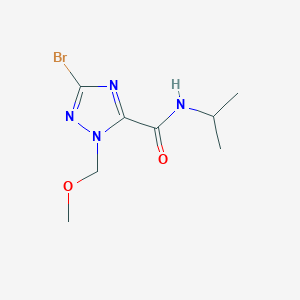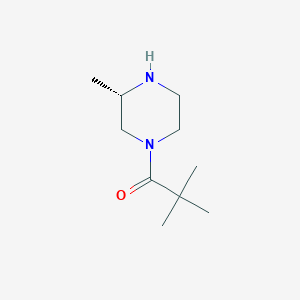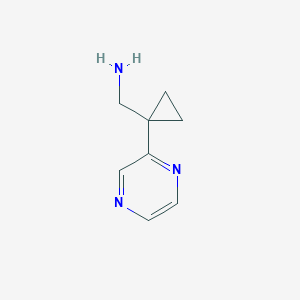
Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride is1S/C12H16FN.ClH/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9;/h5-9,12H,1-4,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride is a solid substance . Its molecular weight is 229.72 . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride and its derivatives are often used in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the industrial synthesis of sertraline hydrochloride, a well-known antidepressant. This novel synthesis approach is advantageous over previous methods due to its environmental and safety benefits, providing a purer pharmaceutical ingredient (Vukics et al., 2002). Similarly, another study improved the synthesis process for sertraline imine, a key intermediate in producing sertraline hydrochloride, by using more efficient and cleaner methods (Taber et al., 2004).
Organic Synthesis
Research in organic chemistry often explores the reactivity and functionalization of cyclopentyl compounds. For example, a study on the bromination of 2,3-diarylcyclopent-2-en-1-ones provided insights into regio- and chemoselective bromination, which is crucial for synthesizing bromo-substituted cyclopentenones, important synthons in organic synthesis (Shirinian et al., 2012).
Photophysics and Materials Science
Cyclopentyl derivatives are also investigated for their potential applications in materials science, such as in the study of luminescent platinum(II) complexes. These complexes are examined for their oligomeric interactions in both fluid and solid states, contributing to the development of materials with desirable photophysical properties (Lai et al., 1999).
Enzyme Inhibition Studies
Furthermore, cyclopentyl(3,4-difluorophenyl)methanamine derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications. These studies show that such derivatives can effectively inhibit cytosolic isoenzymes, which is significant for developing new drugs (Artunç et al., 2016).
Chemical Synthesis and Drug Development
Additionally, cyclopentyl compounds have been involved in the synthesis of various pharmaceuticals and chemicals, demonstrating their versatility in drug development and chemical synthesis applications. For example, cyclopentylamine derivatives have been synthesized as peripheral dopamine blocking agents, highlighting their role in developing drugs with specific pharmacological activities (Jarboe et al., 1978).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .
Propiedades
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYZYIUYCXLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)







